B1575090 Cancer/testis antigen 2 (ORF2 (1-11))

Cancer/testis antigen 2 (ORF2 (1-11))

Cat. No. B1575090
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cancer/testis antigen 2

Scientific Research Applications

Immunogenicity and Vaccine Development

Cancer/testis (CT) antigens, including CTA2, exhibit a highly restricted expression profile, being predominantly found in male germ cells within the testis and certain cancers, but not in adult somatic tissues. This expression pattern makes them ideal targets for cancer immunotherapy. Spontaneous humoral and cell-mediated immune responses against several CT antigens, such as NY-ESO-1, MAGE-A, and SSX antigens, have been observed in cancer patients. The discovery of CT antigens has directly led to the development of antigen-specific cancer vaccines, with clinical trials focusing on antigens like MAGE-A and NY-ESO-1 already underway (Scanlan et al., 2002).

Expression in Various Cancers

Research employing oligonucleotide technology has identified genes in melanoma and soft tissue sarcoma (STS) that display a cancer-testis/GCA expression profile. Among these findings are the expressions of PRAME and NY-ESO-1 in myxoid/round cell liposarcoma, and SSX2 and members of the GAGE family in malignant fibrous histiocytoma. This indicates the wide applicability of CT antigens, including CTA2, as biomarkers and therapeutic targets across different cancer types (Segal et al., 2005).

Hormone-Receptor Negative and High-Grade Breast Cancers

CT antigens are preferentially expressed in hormone receptor-negative and high-grade breast cancer, suggesting their potential in targeted immunotherapy for these cancers. The expression of CT antigens, such as MAGEA, CT7, NY-ESO-1, CT10, and CT45, was significantly more frequent in ER-negative cancers compared to ER-positive ones, presenting a new avenue for therapeutic interventions in breast cancer subtypes that are often challenging to treat (Chen et al., 2011).

Interaction and Function in Cancer

CTA2, like other cancer/testis antigens, has been explored for its function in cancer progression. For instance, the interaction between TEX19 (a cancer-testis antigen) and LIRE1 has been studied for its role in restricting the mobilization of LINE-1 elements in the genome, highlighting a potential therapeutic drug target in managing cancer's genetic instability (Alzahrani et al., 2021).

properties

sequence

MLMAQEALAFL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Cancer/testis antigen 2 (ORF2 (1-11))

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.